molecular formula C12H24N2O2 B13897794 2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid

2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid

Cat. No.: B13897794
M. Wt: 228.33 g/mol
InChI Key: WHMIAQJONFFBLE-UHFFFAOYSA-N
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Description

2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid is an organic compound characterized by its unique structure, which includes a cyclohexyl group attached to an ethylamino chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid typically involves the reaction of cyclohexylamine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst to facilitate the formation of the desired product. The reaction mixture is then subjected to purification processes, such as recrystallization or chromatography, to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production also includes rigorous quality control measures to ensure the consistency and safety of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives or alkylated products.

Scientific Research Applications

2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular processes and physiological responses. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(Dimethylamino)ethoxy]ethanol: An organic compound with similar functional groups but different structural features.

    N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides: Compounds with similar amine functionalities but different aromatic structures.

Uniqueness

2-[2-(2-Cyclohexylethylamino)ethylamino]acetic acid is unique due to its cyclohexyl group, which imparts specific steric and electronic properties. This uniqueness makes it valuable for applications where these properties are advantageous, such as in the design of novel therapeutic agents or specialty chemicals.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

2-[2-(2-cyclohexylethylamino)ethylamino]acetic acid

InChI

InChI=1S/C12H24N2O2/c15-12(16)10-14-9-8-13-7-6-11-4-2-1-3-5-11/h11,13-14H,1-10H2,(H,15,16)

InChI Key

WHMIAQJONFFBLE-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCNCCNCC(=O)O

Origin of Product

United States

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